1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene
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Overview
Description
1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is a complex organic compound characterized by its multiple phenyl and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene typically involves the use of Suzuki/Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and terminal alkynes. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide as a co-catalyst, in the presence of a base like triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of fully hydrogenated phenyl derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is largely dependent on its interaction with other molecules. The compound’s multiple phenyl and phenylethynyl groups allow for extensive π-π stacking interactions, which can influence its behavior in various chemical environments. These interactions can affect the compound’s electronic properties, making it useful in applications such as organic semiconductors and photonic materials .
Comparison with Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with fewer phenyl groups, leading to different electronic and photophysical properties.
2,5-Bis(phenylethynyl)thiophene: Contains thiophene rings instead of benzene, resulting in different chemical reactivity and applications.
Uniqueness: 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is unique due to its high degree of phenyl substitution, which imparts distinct electronic properties and makes it particularly suitable for applications in advanced materials and optoelectronics.
Properties
CAS No. |
918338-14-4 |
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Molecular Formula |
C58H38 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
1-[3,5-bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene |
InChI |
InChI=1S/C58H38/c1-8-22-43(23-9-1)36-38-45-40-46(39-37-44-24-10-2-11-25-44)42-52(41-45)58-56(50-32-18-6-19-33-50)54(48-28-14-4-15-29-48)53(47-26-12-3-13-27-47)55(49-30-16-5-17-31-49)57(58)51-34-20-7-21-35-51/h1-35,40-42H |
InChI Key |
UQIVZUSVIAIGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C#CC9=CC=CC=C9 |
Origin of Product |
United States |
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